molecular formula C7H5Cl2NO2 B3178359 4-Amino-2,6-dichlorobenzoic acid CAS No. 5204-46-6

4-Amino-2,6-dichlorobenzoic acid

Cat. No.: B3178359
CAS No.: 5204-46-6
M. Wt: 206.02 g/mol
InChI Key: IUMLFJXZSWXTEC-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl₂) or thionyl chloride (SOCl₂). The reaction conditions include maintaining a controlled temperature and using a suitable solvent like acetic acid or chloroform to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or alkyl groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of 4-amino-2,6-dihydroxybenzoic acid.

    Oxidation: Formation of 4-nitro-2,6-dichlorobenzoic acid.

    Reduction: Formation of 4-amino-2,6-dichlorobenzyl alcohol.

Scientific Research Applications

4-Amino-2,6-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichlorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichlorobenzoic acid
  • 4-Amino-3,5-dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid

Uniqueness

4-Amino-2,6-dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and dichloro groups allows for versatile chemical modifications and interactions, making it valuable in various applications.

Properties

IUPAC Name

4-amino-2,6-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMLFJXZSWXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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